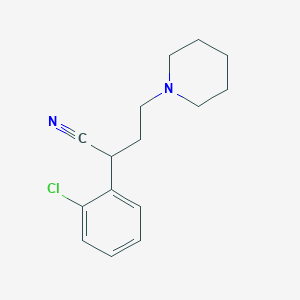

2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile

描述

2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile is a nitrile-containing organic compound featuring a 2-chlorophenyl group and a piperidine moiety. The nitrile group could contribute to metabolic stability, a trait often exploited in drug design.

属性

IUPAC Name |

2-(2-chlorophenyl)-4-piperidin-1-ylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2/c16-15-7-3-2-6-14(15)13(12-17)8-11-18-9-4-1-5-10-18/h2-3,6-7,13H,1,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCBNVZGEYDTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C#N)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and piperidine.

Formation of Intermediate: The 2-chlorobenzyl chloride reacts with piperidine to form 2-(2-chlorophenyl)piperidine.

Nitrile Formation: The intermediate is then subjected to a reaction with acrylonitrile under basic conditions to form the final product, 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions

2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Pharmacological Applications

1.1 Neuroprotective Agents

Research indicates that compounds structurally similar to 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile may exhibit neuroprotective properties, primarily through their interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). Activation of σ1R has been associated with neuroprotection in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Studies have shown that modulation of this receptor can influence several intracellular signaling pathways that are crucial for neuronal survival and function .

1.2 Cholinesterase Inhibition

The compound has been explored for its potential as a cholinesterase inhibitor, which is significant in the treatment of cognitive disorders such as Alzheimer's disease. Inhibitors of acetylcholinesterase (AChE) enhance cholinergic transmission by preventing the breakdown of acetylcholine, a neurotransmitter vital for memory and learning. Preliminary studies suggest that derivatives of this compound may possess selective inhibition properties against AChE and butyrylcholinesterase (BuChE), making them promising candidates for further development .

2.1 Structure-Activity Relationship (SAR)

The biological activity of 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile can be influenced by its structural components. The presence of the piperidine ring is critical for its interaction with biological targets. Research has indicated that modifications to the aromatic and piperidine moieties can lead to variations in potency and selectivity against specific enzymes or receptors .

2.2 Case Studies

Several studies have investigated the pharmacological profiles of compounds related to 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile:

- Study on Cholinergic Activity : A series of related compounds were synthesized and evaluated for their AChE inhibitory activity. One particular derivative demonstrated an IC50 value significantly lower than traditional AChE inhibitors like donepezil, indicating a potential for enhanced efficacy in treating Alzheimer's disease .

- Neuroprotective Effects : Another study focused on the neuroprotective effects of similar piperidine derivatives in models of oxidative stress-induced neuronal damage. The results suggested that these compounds could reduce cell death and promote cell survival through antioxidant mechanisms .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity and pharmacological applications of 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile and its derivatives:

作用机制

The mechanism of action of 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

The compound 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine () shares the 2-chlorophenyl motif but incorporates a pyridine core and amino substituents. Key differences include:

- Functional Groups: The pyridine analog replaces the nitrile with an amino group, which may alter hydrogen-bonding capacity and receptor affinity.

- Synthetic Routes : The target compound’s synthesis likely involves nitrile formation, whereas the pyridine analog requires multi-step heterocyclic ring construction.

- Bioactivity : Pyridine derivatives are often explored for antimicrobial or anticancer properties, but the nitrile in 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile might enhance stability against enzymatic degradation.

Thiosemicarbazide Derivatives

describes 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenylthiosemicarbazide , synthesized from 2-(2-chlorophenyl)acetic acid. Comparisons include:

- Pharmacological Potential: Thiosemicarbazides are studied for antiviral and anticancer activity, whereas nitriles may prioritize metabolic stability.

Impurities and Byproducts

highlights Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, a process-related impurity. This underscores the importance of purification in synthesizing 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile, as dihydropyridine impurities could reduce efficacy or introduce toxicity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Efficiency : The target compound’s nitrile group may streamline synthesis compared to pyridine analogs requiring complex cyclization.

- Stability Considerations : The presence of dihydropyridine impurities () highlights the need for rigorous quality control in nitrile-containing syntheses.

- Therapeutic Hypotheses : While pyridine and thiosemicarbazide derivatives are linked to antimicrobial or metal-chelating activities, the nitrile’s stability could position 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile as a CNS agent with prolonged half-life.

生物活性

2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile, with the CAS number 103810-48-6, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile is C14H18ClN, with a molecular weight of 235.76 g/mol. The compound features a chlorophenyl group and a piperidine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 103810-48-6 |

| Molecular Formula | C14H18ClN |

| Molecular Weight | 235.76 g/mol |

| IUPAC Name | 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile |

The biological activity of 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound is believed to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), potentially influencing neurotransmission and exhibiting psychoactive effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes that are crucial in metabolic pathways, which could lead to therapeutic effects in conditions such as depression or anxiety.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

- Antidepressant Activity : In a study examining the effects of piperidine derivatives, 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile was shown to exhibit significant antidepressant-like effects in animal models. The mechanism was linked to enhanced serotonergic and noradrenergic neurotransmission .

- Antimicrobial Properties : Research indicated that derivatives similar to 2-(2-Chlorophenyl)-4-(piperidin-1-yl)butanenitrile possess antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes was noted as a potential mechanism .

-

Case Studies :

- A case study reported on the efficacy of this compound in treating infections caused by resistant strains of bacteria, showing promising results in vitro against Staphylococcus aureus and Escherichia coli .

- Another study focused on its role as a potential treatment for viral infections, particularly adenoviruses, where it demonstrated significant antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。